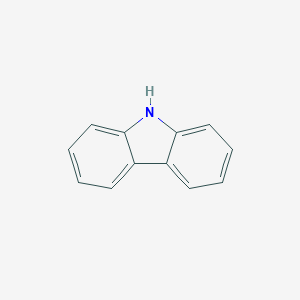

Carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51555-21-6 | |

| Record name | Polycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51555-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020248 | |

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220.0 °C (428.0 °F) - closed cup | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |

CAS No. |

86-74-8, 105184-46-1 | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105184-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P2197HHHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

473 to 475 °F (NTP, 1992), 245 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enduring Legacy of the Carbazole Scaffold: From Coal Tar to Cutting-Edge Therapeutics

A Technical Guide on the History, Discovery, and Therapeutic Potential of Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound nucleus, a tricyclic aromatic heterocycle, has captivated chemists and pharmacologists for over a century. First discovered as a constituent of coal tar, this robust scaffold has become a cornerstone in the development of a diverse array of functional materials and life-saving pharmaceuticals. Its unique electronic properties, rigid planar structure, and amenability to chemical modification have propelled its journey from an industrial byproduct to a privileged scaffold in medicinal chemistry. This in-depth technical guide explores the rich history of this compound compounds, from their initial discovery to the sophisticated synthetic methodologies developed for their preparation. It further delves into their significant biological activities and the signaling pathways they modulate, with a focus on their applications in drug development.

A Historical Perspective: The Dawn of this compound Chemistry

The story of this compound begins in the 19th century, a period of burgeoning industrial chemistry fueled by the byproducts of coal gasification.

Isolation from Coal Tar

In 1872, German chemists Carl Graebe and Carl Glaser first isolated this compound from the anthracene (B1667546) fraction of coal tar.[1] Coal tar, a complex mixture of organic compounds, remains a significant industrial source of this compound to this day. The isolation process typically involves fractional distillation of coal tar, with this compound concentrating in the anthracene oil fraction.[2][3] Subsequent purification steps, such as selective crystallization or extraction, are employed to obtain pure this compound.[1]

Early Synthetic Endeavors

The structural elucidation of this compound spurred the development of laboratory syntheses to create derivatives and analogues. These early methods, while historically significant, often required harsh reaction conditions.

-

Borsche–Drechsel Cyclization: This early method involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756) to form a hydrazone, which is then cyclized in the presence of an acid to yield tetrahydrothis compound. Subsequent dehydrogenation provides the aromatic this compound core.[4]

-

Bucherer this compound Synthesis: Developed by Hans Theodor Bucherer, this reaction synthesizes carbazoles from naphthols or naphthylamines and aryl hydrazines in the presence of sodium bisulfite.[5][6][7]

-

Graebe–Ullmann Reaction: This method involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, formed from the diazotization of an N-phenyl-ortho-phenylenediamine, to yield this compound through the extrusion of nitrogen gas.[8][9][10]

Modern Synthetic Methodologies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of this compound derivatives, offering milder reaction conditions, greater functional group tolerance, and improved yields.

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of this compound synthesis, it is often employed for the intramolecular cyclization of 2,2'-dihalobiphenyls or the intermolecular coupling of an o-haloaniline with an o-halobenzene derivative, followed by cyclization. While traditional Ullmann reactions require high temperatures and stoichiometric copper, modern modifications utilize copper catalysts with ligands, allowing for milder conditions.[11][12][13][14]

Experimental Protocol: Ullmann Condensation for this compound Synthesis (General Procedure)

A mixture of a 2,2'-dihalobiphenyl, a source of nitrogen (e.g., an amine or ammonia (B1221849) equivalent), a copper catalyst (e.g., CuI, Cu2O), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures (typically 150-210 °C) under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2][15] For this compound synthesis, this reaction can be employed for the intramolecular cyclization of N-(2-halophenyl)-2-haloanilines or in a tandem intermolecular amination followed by an intramolecular C-H activation/amination.[16]

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis (General Procedure)

To a reaction vessel under an inert atmosphere are added a 2-halo-N-(2-halophenyl)aniline, a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs2CO3) in an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC. The reaction is then cooled, quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

This compound-Containing Drugs: From Bench to Bedside

The this compound scaffold is a key structural motif in several clinically important drugs.

Carvedilol: A Multi-Target Cardiovascular Drug

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure.[17][18][19] Its antioxidant properties are attributed to the this compound moiety.[17] The synthesis of Carvedilol typically involves the reaction of 4-hydroxythis compound (B19958) with epichlorohydrin, followed by the opening of the resulting epoxide with 2-(2-methoxyphenoxy)ethylamine.

Carprofen (B1668582): A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Carprofen is an NSAID used in veterinary medicine to relieve pain and inflammation.[1][20][21][22] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with some selectivity for COX-2.[1] The synthesis of carprofen can be achieved through various routes, often involving a Fischer indole (B1671886) synthesis to construct the this compound core, followed by the introduction of the propionic acid side chain.[1][20][22]

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways.

One of the prominent targets of this compound compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Certain this compound derivatives have been shown to inhibit STAT3 phosphorylation and its downstream transcriptional activity, leading to apoptosis in cancer cells.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="pSTAT3 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Nuclear_Translocation [label="Nuclear Translocation", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape="cylinder", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound Compound", shape="diamond", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes Start [label="Starting Materials\n(e.g., Haloanilines, Naphthols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Chemical Reaction\n(e.g., Buchwald-Hartwig, Ullmann)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography,\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound\nDerivative", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes Discovery [label="Discovery from\nCoal Tar (1872)", fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Synthesis [label="Early Synthetic Methods\n(Borsche, Bucherer, Graebe-Ullmann)", fillcolor="#FBBC05", fontcolor="#202124"]; Modern_Synthesis [label="Modern Synthetic Methods\n(Ullmann, Buchwald-Hartwig)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biological_Activity [label="Discovery of\nBiological Activities", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug_Development [label="Drug Development\n(Carvedilol, Carprofen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Materials_Science [label="Materials Science\nApplications (OLEDs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Discovery -> Early_Synthesis; Early_Synthesis -> Modern_Synthesis; Modern_Synthesis -> Biological_Activity; Modern_Synthesis -> Materials_Science; Biological_Activity -> Drug_Development; }

References

- 1. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. Bucherer this compound synthesis - Wikipedia [en.wikipedia.org]

- 5. Bucherer this compound Synthesis [drugfuture.com]

- 6. expertsmind.com [expertsmind.com]

- 7. youtube.com [youtube.com]

- 8. 90. The Graebe–Ullmann synthesis of this compound derivatives. Preparation and synthesis of 1-nitrothis compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. jetir.org [jetir.org]

- 18. connectjournals.com [connectjournals.com]

- 19. CN101492412B - Synthesis of carprofen - Google Patents [patents.google.com]

- 20. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Properties of Carbazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole is a nitrogen-containing heterocyclic aromatic compound first isolated from coal tar in 1872.[1][2] Its tricyclic structure, consisting of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring, forms a rigid and highly π-conjugated system.[3][4][5] These structural features bestow upon this compound and its derivatives desirable electronic, charge-transport, and photophysical properties.[3][6] Consequently, the this compound nucleus is considered a "pharmacophoric nucleus" and a privileged scaffold in medicinal chemistry and materials science.[3][7]

This compound-based compounds are ubiquitous in nature, found in sources like higher plants and filamentous fungi, and are present in several commercially available drugs, including the anticancer agent ellipticine (B1684216) and the beta-blocker carvedilol.[2][3][8] The versatility of the this compound ring, which allows for easy functionalization at various positions (notably the N-9, C-3, and C-6 positions), enables the fine-tuning of its properties for a wide range of applications.[9][10] This guide provides an in-depth overview of the fundamental properties of this compound and its derivatives, focusing on physicochemical characteristics, synthesis, reactivity, photophysical and electrochemical behavior, and biological activities relevant to drug development.

Physicochemical Properties of this compound

This compound is a white to pale yellow crystalline solid at room temperature.[1] Its planar structure and extensive electron delocalization are central to its chemical and physical behavior.[6] The lone pair of electrons on the nitrogen atom participates in the aromatic system, influencing its reactivity and electronic properties.

Data Presentation: General Properties

A summary of the key physical and thermodynamic properties of the parent this compound molecule is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉N | [1][11] |

| Molar Mass | 167.21 g/mol | [1][11] |

| Melting Point | 246 °C | [1][12] |

| Boiling Point | 354.8 °C | [1][11] |

| Density | 1.1035 g/cm³ (at 18 °C) | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Practically insoluble in water; Highly soluble in acetone (B3395972) and pyridine; Moderately soluble in ethanol (B145695) and diethyl ether. | [1][13] |

| Heat of Fusion | 176.3 kJ/kg | [1] |

| Heat of Combustion | 3.719 × 10⁴ kJ/kg (at 25 °C) | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of the this compound nucleus and its derivatives can be achieved through various classical and modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the tolerance of various functional groups.

Classical Synthesis Methods:

-

Bucherer this compound Synthesis: This method involves the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite.[11][14]

-

Graebe-Ullmann Reaction: This reaction involves the cyclization of N-phenyl-1,2-diaminobenzene via diazotization, which forms an unstable triazole that releases nitrogen gas at elevated temperatures to yield this compound.[11][14]

-

Fischer Indole Synthesis: While primarily for indoles, this reaction can be adapted for certain this compound syntheses.[15]

Modern Catalytic Methods: Modern synthetic strategies often employ transition metal catalysis, offering milder reaction conditions and broader functional group tolerance.[16]

-

Palladium-Catalyzed Reactions: Pd-catalyzed methods, such as intramolecular direct arylation or tandem amination/C-H activation sequences, are highly efficient for constructing the this compound ring from precursors like 1,2-dihaloarenes and anilines.[17]

-

Copper-Catalyzed Reactions: Double Cu-catalyzed C-N coupling of 2,2′-dibromobiphenyl with various amines provides an efficient route to N-substituted carbazoles.[17]

-

Gold and Silver Catalysis: Transition metal-catalyzed cyclization of indole-tethered allenes is a more recent and promising approach for creating the this compound skeleton under mild conditions.[16]

-

Rhodium and Iridium Catalysis: Rhodium-catalyzed reactions of biaryl azides and iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls are also effective methods.[17]

Mandatory Visualization: General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of this compound derivatives using a modern palladium-catalyzed approach.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its aromatic nature and the presence of the nitrogen heteroatom.

-

N-Substitution: The N-H proton is weakly acidic and can be readily deprotonated by a base, allowing for substitution at the nitrogen (N-9) position. This is a common site for introducing various alkyl or aryl groups to modify the molecule's properties.[1][9]

-

Electrophilic Aromatic Substitution: The this compound ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] The positions with the highest electron density are C-3 and C-6, making them the preferential sites for substitution.[1][18] Further substitution under harsher conditions can occur at the C-1 and C-8 positions.[1][19]

-

Oxidation: Strong oxidizing agents like permanganate (B83412) can lead to the formation of 9,9′-dicarbazyl, while chromate (B82759) oxidation yields 3,3′-dicarbazyl.[1] Electrochemical oxidation can produce a conductive polymer, poly(this compound).[11][20]

-

Hydrogenation: this compound can be hydrogenated to form partially or fully saturated derivatives, such as tetrahydro-, hexahydro-, or dodecahydrothis compound, depending on the reaction conditions.[1]

Photophysical and Electrochemical Properties

The extensive π-conjugated system in carbazoles gives rise to interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics like OLEDs and as fluorescent probes.[1][21]

Photophysical Properties: this compound and its derivatives typically exhibit strong absorption in the UV region and emit fluorescence, often in the blue region of the spectrum.[22][23][24] The absorption spectrum of this compound in ethanol shows two main bands around 292 nm and 322 nm.[24] The emission properties are sensitive to the substitution pattern and the solvent environment.[25] Introducing electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.[4][25]

Data Presentation: Photophysical Properties

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |

| This compound | 328 | 386 | 0.72 | Dichloromethane |

| Dendrimer 1 | 328 | 386 | 0.72 | Dichloromethane |

| Dendrimer 2 | 353 | 437 | 0.89 | Dichloromethane |

| Dendrimer 3 | 338 | 398 | 0.84 | Dichloromethane |

| Dendrimer 4 | 338 | 398 | 0.82 | Dichloromethane |

| Dendrimer 5 | 353 | 437 | 0.89 | Dichloromethane |

| Note: Dendrimers 1-5 are complex this compound-based structures containing ethynylbenzene cores, as described in reference[10][22]. Data is illustrative of the high quantum yields achievable. |

Electrochemical Properties: this compound is an electroactive molecule that can undergo reversible oxidation processes, making its derivatives excellent hole-transporting materials.[10][26] The parent this compound undergoes oxidation at approximately 1.2 V versus a Saturated Calomel Electrode (SCE).[20] The oxidation potential can be modified by introducing substituents onto the this compound core. This redox activity is fundamental to its use in optoelectronic devices and sensors.[20][26]

Data Presentation: Electrochemical Properties

| Derivative | Oxidation Potential (Eox) vs. Ref. | Comments |

| This compound | ~1.2 V vs. SCE | Irreversible oxidation, leads to 3,3'-bicarbazyl.[20][27] |

| N-Ethylthis compound | 0.93 V, 1.31 V vs. Ag/AgCl | Irreversible oxidation.[27] |

| N-Vinylthis compound | 1.2 V vs. SCE | Leads to poly(N-vinylthis compound).[27] |

| 3,6-Dichloro-9H-carbazole | 1.28 V, 1.93 V vs. ? | Leads to 6,6'-Bicarbazyl.[27] |

Biological Activities and Pharmacological Relevance

The this compound scaffold is a key component in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][28] This has made it a focal point for drug discovery and development.[2][29]

Key Biological Activities:

-

Anticancer Activity: Many this compound derivatives, such as the natural alkaloid ellipticine, exhibit potent antitumor properties.[2][28] Their mechanisms often involve DNA intercalation, inhibition of topoisomerase II, or targeting critical signaling pathways like STAT3 and MAPK/AKT.[11][15][30][31]

-

Antimicrobial and Antifungal Activity: Carbazoles have demonstrated significant activity against a range of bacteria (including resistant strains like MRSA) and fungi.[3][8][18][32] The mechanism can involve increasing bacterial membrane permeability or interacting with DNA gyrase.[18][32]

-

Anti-inflammatory Activity: Certain synthetic this compound derivatives have shown potent anti-inflammatory effects, sometimes comparable to standard drugs like diclofenac (B195802) sodium. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or the p38 MAPK signaling pathway.[33]

-

Neuroprotective and Anti-Alzheimer's Activity: Carbazoles have been investigated for their neuroprotective effects, including protecting cells from oxidative stress-induced death and promoting neurite outgrowth.[3][34] Some derivatives show potential for treating Alzheimer's disease by modifying the AKT signaling pathway.[33]

-

Antiviral Activity: Derivatives have been developed that show promising in vitro and in vivo activity against viruses such as HIV, HCV, and herpes simplex virus (HSV).[7]

-

Other Activities: A broad range of other activities have been reported, including antioxidant, antidiabetic, anticonvulsant, and antihistaminic effects.[3][28]

Data Presentation: Biological Activities

| Derivative Class | Activity | Target/Mechanism |

| Pyrido[3,2-α]carbazoles | Anticancer | Cytotoxic against A549 (lung) and HT29 (colon) cancer cells.[28] |

| This compound acyl hydrazones | Anticancer | High inhibitory activity on A875 and HepG2 cancer cells.[2] |

| Chloro-substituted carbazoles | Antimicrobial | Broad-spectrum activity against E. coli, S. aureus, P. aeruginosa.[8] |

| N-phenylacetamide-functionalized | Antibacterial | Potent against S. aureus, B. subtilis, E. coli, P. aeruginosa.[28] |

| 3-ethoxy-1-hydroxy-8-methoxy... | Neuroprotective | Protects against H₂O₂-induced cell death; induces neurite outgrowth.[34] |

This compound Derivatives in Signaling Pathways

The therapeutic effects of this compound derivatives are often rooted in their ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and differentiation.

-

JAK/STAT Pathway: The STAT3 signaling pathway is frequently overactive in many human cancers, promoting cell growth and survival. Several this compound derivatives have been identified as potent inhibitors of STAT3, making this a primary mechanism for their anticancer effects.[15]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some this compound compounds have been shown to induce neurite outgrowth and exert neurotrophic effects by activating the PI3K/Akt pathway.[34] Others modulate this pathway to achieve anti-Alzheimer's or anticancer effects.[30][33]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38 and ERK) are involved in cellular responses to stress, inflammation, and apoptosis. This compound derivatives can inhibit the p38 MAPK pathway to produce anti-inflammatory effects and target the broader MAPK pathway in cancer treatment.[30][33]

Mandatory Visualization: PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and a potential point of intervention by a neuroprotective this compound derivative.

Mandatory Visualization: Anticancer Mechanism of Action

This diagram shows a simplified logical flow of how a this compound derivative can act as an anticancer agent by inhibiting a key signaling protein.

Experimental Protocols

This section provides generalized methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives, based on common laboratory practices.

Experimental Protocol 1: Synthesis of an N-Aryl this compound via Palladium-Catalyzed Buchwald-Hartwig Amination

-

Objective: To synthesize a 9-aryl-9H-carbazole derivative.

-

Materials: 9H-carbazole, an appropriate aryl halide (e.g., 4-bromotoluene), palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

-

Procedure:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-carbazole (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add anhydrous toluene (B28343) via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-aryl this compound.

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[35]

Experimental Protocol 2: Characterization by Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and quantum yield of a synthesized this compound derivative.

-

Materials: Synthesized this compound derivative, a suitable spectroscopic-grade solvent (e.g., cyclohexane (B81311) or dichloromethane), a quantum yield standard with a known value (e.g., 9,10-diphenylanthracene, ΦF = 0.90 in cyclohexane).[25]

-

Procedure:

-

Prepare a series of dilute solutions of the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution to determine the precise absorbance at the excitation wavelength.

-

Using a fluorometer, record the fluorescence emission spectrum of the solvent blank, the sample solutions, and the standard solutions at the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Data Analysis: The emission maximum (λmax) provides information on the energy of the fluorescent transition, while the quantum yield indicates the efficiency of the emission process.[25]

Experimental Protocol 3: Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

-

Objective: To assess the in vivo anti-inflammatory activity of a this compound derivative in a rat model.

-

Materials: Wistar albino rats, carrageenan solution (1% w/v in saline), test this compound derivative, standard drug (e.g., diclofenac sodium), vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard (diclofenac sodium), and test groups (different doses of the this compound derivative).

-

Administer the vehicle, standard, or test compound orally or intraperitoneally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group at each time point relative to the control group.

-

-

Data Analysis: A significant reduction in paw edema in the test groups compared to the control group indicates potent anti-inflammatory activity.

Conclusion

The this compound nucleus represents a remarkably versatile and powerful scaffold in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure provides a unique combination of photophysical, electrochemical, and biological properties. The ability to readily functionalize the this compound core at multiple positions allows for the rational design and synthesis of derivatives with tailored characteristics, leading to the development of advanced OLED materials, potent therapeutic agents, and sophisticated molecular probes. For researchers and drug development professionals, a deep understanding of the fundamental properties of carbazoles is essential for harnessing their full potential in creating next-generation technologies and medicines.

References

- 1. chemcess.com [chemcess.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. echemcom.com [echemcom.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scholarena.com [scholarena.com]

- 7. This compound Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | 86-74-8 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. soc.chim.it [soc.chim.it]

- 17. This compound synthesis [organic-chemistry.org]

- 18. Synthesis and evaluation of antibacterial and antioxidative activities of this compound derivatives [lmaleidykla.lt]

- 19. Characterization of the reactivity and chlorinated products of this compound during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. nbinno.com [nbinno.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Page loading... [wap.guidechem.com]

- 24. Fluorescence quenching aptitude of this compound for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. ijrpc.com [ijrpc.com]

- 29. Current Developments in the Pharmacological Activities and Synthesis of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. benchchem.com [benchchem.com]

An In-depth Technical Guide to Carbazole Synthesis and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and biological activity. This guide provides a comprehensive overview of the core methodologies for synthesizing and functionalizing the this compound scaffold, tailored for professionals in research and development.

Core Synthesis of the this compound Ring System

The construction of the this compound framework can be approached through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

These well-established methods have been instrumental in the historical development of this compound chemistry.

This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the Fischer indole (B1671886) synthesis.[1][3]

Experimental Protocol: Borsche-Drechsel Cyclization

-

Formation of the Arylhydrazone: Phenylhydrazine is condensed with cyclohexanone to form the cyclohexanone phenylhydrazone.

-

Cyclization: The arylhydrazone is treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce cyclization to the 1,2,3,4-tetrahydrothis compound.

-

Oxidation: The resulting tetrahydrothis compound is aromatized to the this compound by oxidation, for which various reagents like chloranil (B122849) or palladium on carbon can be used.[4][5]

This reaction synthesizes carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite.[6][7]

Experimental Protocol: Bucherer this compound Synthesis

-

A mixture of a naphthol, an arylhydrazine, and a saturated aqueous solution of sodium bisulfite is heated in a sealed tube or an autoclave.

-

The reaction mixture is typically heated to 150-180 °C for several hours.

-

After cooling, the product is isolated by filtration and purified by crystallization.

In the Graebe-Ullmann synthesis, an N-phenyl-1,2-diaminobenzene (2-aminodiphenylamine) is diazotized with nitrous acid, and the resulting benzotriazole (B28993) is thermally decomposed to yield this compound.[8][9]

Experimental Protocol: Graebe-Ullmann Synthesis

-

The 2-aminodiphenylamine (B160148) is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

An aqueous solution of sodium nitrite (B80452) is added dropwise at low temperature (0-5 °C) to form the benzotriazole intermediate.

-

The intermediate is then heated, often in a high-boiling solvent or neat, to induce cyclization and nitrogen extrusion, affording the this compound.

Modern Synthetic Methods

Modern synthetic chemistry offers more versatile and efficient routes to carbazoles, often employing transition metal catalysis.

Palladium-catalyzed intramolecular C-H amination of diarylamines is a powerful method for constructing the this compound core.[10][11] This approach offers good functional group tolerance and allows for the synthesis of unsymmetrical carbazoles.[10]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

-

An oven-dried Schlenk tube is charged with the biarylamide substrate (0.2 mmol), Pd(OAc)₂ (5-10 mol%), and activated 3Å molecular sieves (40 mg).[10]

-

The tube is evacuated and backfilled with argon.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added, and the mixture is stirred at a specified temperature (e.g., 120 °C) for a given time (e.g., 24 h).[10]

-

After completion, the reaction is cooled, diluted with a suitable solvent, filtered, and the product is purified by column chromatography.

Copper-catalyzed methods provide a more economical alternative to palladium. A common approach involves the double C-N coupling of 2,2'-dihalobiphenyls with amines.[12][13]

Experimental Protocol: Copper-Catalyzed Synthesis from 2,2'-Dibromobiphenyl

-

A reaction vessel is charged with 2,2′-dibromo-1,1′-biphenyl, a primary amine, CuI (catalyst), a ligand (e.g., DMEDA), and a base (e.g., K₂CO₃) in a solvent like toluene.[13][14]

-

The mixture is heated under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 110 °C) until the reaction is complete as monitored by TLC.[14]

-

The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired this compound derivative.

Summary of this compound Synthesis Methods

| Method | Starting Materials | Key Reagents | Conditions | Yields |

| Borsche–Drechsel | Phenylhydrazine, Cyclohexanone | Acid catalyst, Oxidizing agent | Heating | Moderate to Good |

| Bucherer | Naphthol, Aryl hydrazine | Sodium bisulfite | High temperature, Sealed tube | Variable |

| Graebe–Ullmann | 2-Aminodiphenylamine | Nitrous acid | Low temperature diazotization, then high temperature cyclization | Moderate to Good |

| Pd-catalyzed C-H Amination | Diarylamine | Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | Heating | Good to Excellent[10] |

| Cu-catalyzed C-N Coupling | 2,2'-Dihalobiphenyl, Amine | CuI, Ligand, Base | Heating | Moderate[13] |

Functionalization of the this compound Core

The reactivity of the this compound ring allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on this compound typically occur at the C3 and C6 positions, which are electronically enriched. Common electrophilic substitutions include nitration, halogenation, and acylation.[15]

Experimental Protocol: Nitration of this compound

-

This compound is dissolved in a suitable solvent like acetic acid.

-

A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature.[15]

-

The reaction mixture is stirred for a specified time, and then poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization to yield 3-nitrothis compound.

N-Functionalization

The nitrogen atom of the this compound ring can be readily functionalized through alkylation or arylation.

N-alkylation is typically achieved by treating this compound with an alkyl halide in the presence of a base.[16] Microwave-assisted protocols can significantly accelerate this reaction.[16]

Experimental Protocol: Microwave-Assisted N-Alkylation

-

This compound is mixed with an alkyl halide and a solid base like potassium carbonate.[16]

-

The mixture is subjected to microwave irradiation for a short period.

-

After completion, the product is extracted with a suitable solvent and purified by chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the N-arylation of carbazoles with aryl halides.[17][18] This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

An oven-dried reaction vessel is charged with this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[19]

-

The vessel is evacuated and backfilled with an inert gas.

-

A dry, degassed solvent (e.g., p-xylene) is added, and the mixture is heated to the desired temperature (e.g., 125 °C).[19]

-

Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified.

Regioselective Functionalization

Achieving regioselectivity at positions other than C3 and C6 often requires the use of directing groups. For instance, palladium-catalyzed C1-selective nitration can be achieved using a removable pyridyl directing group attached to the this compound nitrogen.[20][21]

Experimental Protocol: Regioselective C1-Nitration

-

A pressure tube is charged with the N-(pyridin-2-yl)-9H-carbazole substrate, Pd₂(dba)₃ (10 mol%), and AgNO₃ (1.2 equiv).[22]

-

The tube is sealed, and the mixture is heated in a suitable solvent (e.g., 1,4-dioxane) at 120 °C for 24 hours.[20]

-

After cooling, the product is isolated and purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Synthesis and Functionalization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a this compound derivative.

Caption: General workflow for this compound synthesis and functionalization.

Reaction Mechanism: Borsche-Drechsel Cyclization

The mechanism of the Borsche-Drechsel cyclization involves an acid-catalyzed rearrangement similar to the Fischer indole synthesis.[1]

Caption: Mechanism of the Borsche-Drechsel cyclization.

Regioselectivity in Electrophilic Substitution

The electron density distribution in the this compound ring dictates the regioselectivity of electrophilic aromatic substitution.

Caption: Electrophilic substitution reactivity of this compound positions.

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. Borsche-Drechsel Cyclization [drugfuture.com]

- 3. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and this compound alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. US20120149915A1 - Method for synthesis of n-alkyl this compound and deriratives thereof - Google Patents [patents.google.com]

- 5. US8604219B2 - Method for synthesis of N-alkyl this compound and derivatives thereof - Google Patents [patents.google.com]

- 6. Bucherer this compound synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 25. Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann this compound synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis [organic-chemistry.org]

- 12. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 22. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Frontier: A Technical Guide to Novel Carbazole Structures

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and rigid planar structure provide an ideal framework for designing molecules that can interact with a variety of biological targets.[1] In recent years, exploratory studies have unveiled a plethora of novel this compound derivatives with potent and diverse pharmacological activities, opening new avenues for the development of next-generation therapeutics. This technical guide delves into the core of these explorations, presenting a consolidated overview of their synthesis, biological evaluation, and structure-activity relationships, with a focus on anticancer, antimicrobial, and anti-inflammatory agents.

I. Synthesis of Novel this compound Derivatives: A Methodological Overview

The synthesis of novel this compound derivatives often begins with the this compound nucleus, which is then functionalized at various positions, most commonly at the N-9 position. A variety of synthetic strategies have been employed to introduce diverse pharmacophores, aiming to enhance biological activity and selectivity.[3][4]

General Synthetic Pathway for N-Substituted this compound Derivatives

A common synthetic route involves the initial reaction of this compound with an appropriate halo-compound to introduce a reactive handle, followed by subsequent reactions to build the desired side chain. For instance, the synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted-phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine derivatives proceeds through a multi-step process.[3][5]

II. Biological Activities of Novel this compound Structures

Exploratory studies have revealed the significant potential of novel this compound derivatives across various therapeutic areas. The introduction of different substituents onto the this compound core has a profound impact on their biological activity.[2]

A. Anticancer Activity

A significant focus of this compound research has been in the domain of oncology. Novel derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7][8]

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Piperazinyl-oxadiazole carbazoles (41-45) | MCF-7 (Breast Cancer) | LC50 (µg/mL) | 35.6 - 80.0 | [6] |

| N-ethyl carbazoles (46, 47) | C6 (Glioma), A549 (Lung Carcinoma) | IC50 (µg/mL) | 5.9, 25.7 | [6] |

| Pyrido-carbazoles (54) | A549, HT29 (Colon Cancer) | IC50 (µM) | 0.07, 0.11 | [6] |

| This compound Sulfonamides (7, 15) | Various Cancer Cells | IC50 (nM) | 0.81 - 31.19 | [8] |

| This compound Derivatives (14a) | 7901 (Gastric), A875 (Melanoma) | IC50 (µM) | 11.8, 9.77 | [9] |

| This compound-Thiazole Conjugates (K1, K3) | Tyrosinase Inhibition | IC50 (mM) | 46, 59 | [10] |

The mechanism of anticancer action for many this compound derivatives involves the inhibition of key cellular processes such as tubulin polymerization and the activity of enzymes like Topoisomerase I.[8][11] Some derivatives also induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase.[8][11]

B. Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[12][13] The introduction of moieties such as 1,2,4-triazole (B32235) and imidazole (B134444) has been shown to enhance antifungal and antibacterial efficacy, respectively.[6]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| N-substituted this compound with 1,2,4-triazole | C. albicans | MIC | 2 - 4 | [6] |

| N-substituted this compound with imidazole | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC | 1 - 8 | [6] |

| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | MIC | 1.9 - 7.8 | [6] |

| This compound derivatives with dihydrotriazine (8f, 9d) | Various Bacteria and Fungi | MIC | 0.5 - 2 | [12] |

Structure-activity relationship studies suggest that the presence of a dihydrotriazine group can increase antimicrobial potency while reducing toxicity.[12] The proposed mechanism for some of these compounds involves the inhibition of dihydrofolate reductase.[12]

C. Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain novel this compound derivatives have demonstrated potent anti-inflammatory effects. The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Standard Drug | % Inhibition (Standard) | Reference |

| 4a | 20 | 55.17 | Diclofenac (B195802) Sodium | 62.06 | |

| 4f | 20 | 51.72 | Diclofenac Sodium | 62.06 |

These findings suggest that this compound derivatives could serve as a basis for the development of new anti-inflammatory drugs.

III. Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summarized methodologies for key experiments cited in the literature.

A. Synthesis of N-Substituted this compound Derivatives

General Procedure for the Synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted-phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (4a-o): [3][5]

-

Step 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (1): A solution of this compound and ethyl chloroacetate in acetone (B3395972) is refluxed for a specified period. The solvent is then removed, and the product is washed and recrystallized.

-

Step 2: Synthesis of Intermediate: Compound 1 is reacted with semicarbazide.

-

Step 3: Cyclization to form 5-((9H-carbazol-9-yl)-1,3,4-oxadiazol-2-amine (3): The intermediate from Step 2 is treated with concentrated sulfuric acid to induce cyclization.

-

Step 4: Mannich Reaction to Yield Final Compounds (4a-o): Compound 3 undergoes a Mannich reaction with piperazine (B1678402) and various aromatic aldehydes in the presence of acetic acid. The resulting product is filtered, dried, and recrystallized.

B. In Vitro Anticancer Activity Assay (MTT Assay)

General Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

C. In Vitro Antimicrobial Activity Assay (Microdilution Method)

General Procedure:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

D. In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

General Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a period before the experiment.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of rats.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

IV. Structure-Activity Relationships and Future Directions

The diverse biological activities of this compound derivatives are intricately linked to their structural features. For instance, in the realm of antimicrobial agents, the incorporation of nitrogen-containing heterocycles like triazoles and imidazoles at the N-9 position has been shown to be crucial for enhanced activity.[6] Similarly, for anticancer agents, the nature and position of substituents on the this compound ring, as well as the type of linker connecting the this compound moiety to other pharmacophores, play a significant role in determining their potency and selectivity.[11][14]

The exploration of novel this compound structures is a dynamic and promising field in drug discovery. Future research will likely focus on:

-